Magnesium sulfate

描述

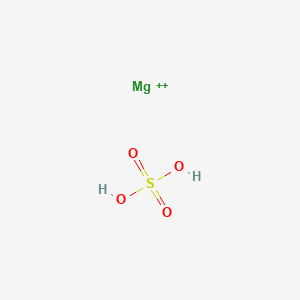

Magnesium sulfate (MgSO₄) is an inorganic salt commonly known as Epsom salt. It exists in multiple hydrated forms, including anhydrous (MgSO₄), monohydrate (MgSO₄·H₂O), hexahydrate (MgSO₄·6H₂O), and heptahydrate (MgSO₄·7H₂O) . The heptahydrate form is most prevalent, with high water solubility (502 g/L at 25°C) and neutral pH (~7) . Key applications span medicine (e.g., eclampsia treatment, electrolyte replacement), agriculture (magnesium fertilizer), and industry (cement production, binders) .

作用机制

- Role : It acts as a cofactor for over 300 enzymatic reactions and modulates ion channels. Notably, it functions as a physiological calcium channel blocker and induces smooth muscle relaxation .

- By inhibiting calcium entry through voltage-gated channels, it contributes to antiarrhythmic effects .

- Its antagonism of excitatory amino acids and inhibition of NMDA-mediated calcium influx into neurons contribute to its neuroprotective properties .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

生化分析

Biochemical Properties

Magnesium sulfate interacts with various enzymes, proteins, and other biomolecules. For instance, it influences the formation of 2-oxoglutarate and aspartate/alanine . The externally added this compound increases the amino acid content in tea leaves .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by regulating photosynthesis and carbohydrate partitioning . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the translocation of sugar and helps in the synthesis of nucleic acids .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For example, the soil-applied this compound highly influences the chlorophyll content

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it affects the metabolism of amino acids in tea leaves .

生物活性

Magnesium sulfate (MgSO₄) is a compound with significant biological activity, widely used in clinical settings for various therapeutic purposes. This article explores its physiological roles, clinical applications, and associated research findings, including detailed data tables and case studies.

Physiological Roles of this compound

Magnesium is an essential mineral involved in numerous physiological processes:

- Enzymatic Reactions : Magnesium acts as a cofactor for over 300 enzymatic reactions, including those involved in energy production and metabolism .

- Calcium Regulation : It serves as a calcium antagonist, regulating intracellular calcium levels crucial for muscle contraction and neuronal activity .

- Cell Membrane Stability : Magnesium contributes to maintaining the electrical potential across cell membranes and stabilizing cellular structures .

- Neuroprotection : MgSO₄ has been shown to exert neuroprotective effects, particularly in conditions like pre-eclampsia and eclampsia during pregnancy .

1. Obstetric Use

MgSO₄ is primarily used in obstetrics for:

- Prevention of Eclampsia : It is the standard treatment for preventing seizures in women with pre-eclampsia or eclampsia. A meta-analysis indicated that this compound significantly reduces the risk of seizures compared to other treatments such as diazepam or phenytoin .

- Neuroprotection for Premature Infants : Administering MgSO₄ antenatally has been associated with reduced risks of cerebral palsy in preterm infants .

2. Cardiac Applications

MgSO₄ is used to manage:

- Digitalis Toxicity : It antagonizes the effects of digitalis on Na/K-ATPase, reducing toxicity and improving cardiac function .

- Arrhythmias : this compound can stabilize cardiac rhythms by influencing calcium levels and myocardial excitability .

Case Studies

- Efficacy in Eclampsia Management :

- Neonatal Outcomes :

Data Table: Key Research Findings on this compound

| Study Type | Findings | Sample Size | Outcome |

|---|---|---|---|

| Randomized Controlled Trials | No significant difference in perinatal death rates between MgSO₄ and placebo | 13,654 | Safety in eclampsia management |

| Cohort Studies | Increased risk of hypocalcemia in neonates following high cumulative doses | 127 | Potential adverse neonatal outcomes |

| Animal Studies | MgSO₄ reduced oxidative damage and improved mitochondrial function under hypoxic conditions | Varies | Neuroprotective effects |

科学研究应用

Agricultural Applications

Magnesium sulfate is widely used as a fertilizer due to its essential role in plant nutrition. It provides both magnesium and sulfur, which are vital for plant growth.

Key Benefits:

- Improves Soil Fertility: Enhances the availability of nutrients in the soil.

- Promotes Plant Growth: Particularly beneficial for crops like tomatoes, potatoes, and roses that require high magnesium levels.

Table 1: Crop Response to this compound Fertilization

| Crop | Magnesium Requirement | Response to MgSO₄ |

|---|---|---|

| Tomatoes | High | Improved yield |

| Potatoes | Moderate | Enhanced tuber size |

| Roses | High | Better flowering |

Medical Applications

This compound has several critical medical uses:

- Obstetrics: Administered to prevent seizures in preeclampsia and eclampsia. Studies show that it significantly reduces the risk of cerebral palsy in infants born to mothers treated with MgSO₄ during labor .

- Respiratory Conditions: Used as a bronchodilator in acute asthma management. Research indicates that MgSO₄ can improve respiratory function in patients experiencing severe asthma attacks .

- Critical Care: A recent study demonstrated that this compound use in critically ill patients with sepsis was associated with lower mortality rates .

Table 2: Clinical Outcomes Associated with this compound Use

| Application | Outcome | Evidence Source |

|---|---|---|

| Preeclampsia | Reduced risk of seizures | |

| Asthma | Improved lung function | |

| Sepsis | Lower mortality |

Cosmetic Applications

In cosmetics, this compound is utilized for its soothing properties. It is commonly found in:

- Bath Salts and Bombs: Provides relaxation and muscle relief.

- Exfoliating Scrubs: Acts as a gentle abrasive to remove dead skin cells.

Industrial Applications

This compound has various industrial uses:

- Textile Industry: Acts as a coagulant in rayon production.

- Ceramics and Paper Manufacturing: Used as a filler and stabilizer.

- Food Industry: Serves as a food additive, improving texture and stability in products like baked goods .

Table 3: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Textile | Coagulant for rayon production |

| Ceramics | Filler material |

| Food | Dough improver |

Case Studies

Case Study 1: Neuroprotection in Preterm Birth

A significant study highlighted the neuroprotective effects of this compound when administered to women at risk of preterm labor. The findings suggested a reduction in the incidence of cerebral palsy among infants exposed to MgSO₄ during labor .

Case Study 2: Quality Improvement in this compound Administration

A quality improvement initiative at Watford General Hospital aimed to enhance the uptake of antenatal this compound administration. By analyzing National Neonatal Audit Programme data, the hospital improved its MgSO₄ administration rates from 20% to align with national averages .

常见问题

Basic Research Questions

Q. How can researchers determine the optimal concentration of magnesium sulfate in microbial fermentation processes?

- Methodological Answer : Use a factorial experimental design with triplicate testing to evaluate varying this compound concentrations (e.g., 0.0–4.0 g/L) in culture media. Measure outcomes like citric acid yield or enzyme activity under controlled conditions (30°C, 6-day incubation). Statistical analysis (e.g., ANOVA) identifies the optimal concentration while minimizing variability .

Q. What methodologies are recommended for assessing this compound’s efficacy in preeclampsia management?

- Methodological Answer : Conduct qualitative interviews with healthcare providers, using thematic analysis guided by frameworks like Graneheim and Lundman. Code transcripts manually, categorize findings into subthemes (e.g., dosing protocols, side effects), and validate through iterative discussions among multidisciplinary researchers .

Q. How should experimental designs account for this compound’s interaction with other ions in biochemical studies?

- Methodological Answer : Apply Plackett-Burman screening designs to isolate significant variables (e.g., this compound vs. iron sulfate). Use Pareto charts to rank factors by effect size and exclude non-significant variables (e.g., L-asparagine) from subsequent optimization phases .

Q. What are best practices for collecting neonatal outcome data in this compound trials for eclampsia?

- Methodological Answer : Stratify neonatal outcomes by this compound exposure duration (e.g., 12 vs. 24 hours) and use longitudinal follow-up (e.g., 8 days post-delivery). Address confounding variables through sensitivity analyses and secondary data stratification .

Advanced Research Questions

Q. How can meta-analyses resolve conflicting hemodynamic data on this compound during laparoscopic surgery?

- Methodological Answer : Follow PRISMA guidelines to systematically search databases (PubMed, Embase, Cochrane). Use fixed-effects models for homogeneous studies or random-effects for heterogeneity. Assess bias via funnel plots and sensitivity analyses. Report outcomes like mean arterial pressure variability with 95% confidence intervals .

Q. What strategies mitigate contradictions in this compound’s neuroprotective efficacy across clinical trials?

- Methodological Answer : Perform subgroup analyses based on patient demographics (e.g., gestational age, comorbidities) and dosing regimens. Use multivariate regression to adjust for confounders like concurrent therapies (e.g., antihypertensives) and publication bias .

Q. How can computational models improve this compound’s application in atmospheric water harvesting?

- Methodological Answer : Develop finite element models to simulate moisture absorption kinetics using parameters like porosity, hydraulic conductivity, and ambient humidity. Validate against experimental data for salts (e.g., MgSO₄ vs. CuSO₄) and conduct sensitivity analyses to optimize material performance .

Q. What protocols ensure reliable physicochemical data for this compound in material science studies?

- Methodological Answer : Reference standardized databases (e.g., NIST Chemistry WebBook) for properties like solubility and thermal stability. Cross-validate experimental measurements (e.g., XRD, FTIR) with peer-reviewed datasets and report uncertainty intervals .

Q. How do researchers analyze this compound’s molecular mechanisms in cardiac protection post-CO poisoning?

- Methodological Answer : Use Western blotting to quantify Akt protein expression in cardiac tissue. Normalize band intensities against controls (e.g., β-actin) and apply t-tests to compare treated vs. untreated groups. Supplement with immunohistochemistry to localize pathway activation .

Q. What interdisciplinary approaches enhance simulation training for this compound overdose scenarios?

- Methodological Answer : Design debriefing sessions using advocacy-inquiry techniques to assess clinical decision-making. Incorporate technical (e.g., dosing accuracy) and non-technical (e.g., communication) skills. Use plus/delta feedback to refine protocols .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address non-significant correlations between this compound knowledge and clinician experience?

- Methodological Answer : Report p-values (>0.05) and effect sizes (e.g., Cramer’s V) to contextualize findings. Use multivariate analysis to explore latent variables (e.g., institutional training protocols) that may obscure experience-related trends .

Q. What statistical tools are critical for analyzing this compound’s impact on cementitious matrices?

- Methodological Answer : Perform ANOVA to compare compressive strength across samples exposed to MgSO₄ vs. Na₂SO₄. Pair with thermodynamic modelling to predict sulfate attack mechanisms and validate via SEM-EDS microstructural analysis .

Q. Ethical & Reporting Standards

Q. How can transparency be ensured in qualitative studies on this compound administration?

- Methodological Answer : Obtain ethics approval (e.g., institutional review boards), document informed consent, and anonymize transcripts. Publish in open-access platforms (e.g., F1000Research) with peer-reviewed data repositories to enhance reproducibility .

Q. What reporting criteria are essential for this compound trials in low-resource settings?

- Methodological Answer : Adhere to CONSORT guidelines, detail limitations (e.g., single-site recruitment), and disclose funding sources. Use stratified randomization to control for socioeconomic factors and ensure universal this compound access .

相似化合物的比较

Key Properties:

- Solubility : 738 Ksp (anhydrous)

- Crystal Structure: Monoclinic (hydrated forms)

- Refractive Index : 1.433 (heptahydrate)

- Medical Use : WHO ATC codes include A06AD04 (laxative) and B05XA05 (electrolyte supplementation) .

Magnesium Sulfate vs. Other Magnesium Salts in Cementitious Materials

Basic this compound Cement (BMS) vs. Magnesium Oxychloride Cement (MOC) :

- BMS : Combines MgO and MgSO₄, offering 2.5× higher flexural strength than Portland cement, with lightweight, fast-setting properties and resistance to moisture .

- MOC : Uses MgO and MgCl₂, but chloride ions cause corrosion, limiting durability. Replacing MgCl₂ with MgSO₄ eliminates corrosion but retains similar thermal decomposition behavior at high temperatures .

This compound vs. Portland Cement :

- Sulfate Attack : this compound is more aggressive than sodium sulfate in degrading Portland cement, causing rapid expansion and strength loss in mortars .

| Property | BMS | MOC | Portland Cement |

|---|---|---|---|

| Flexural Strength (MPa) | 10–15 | 8–12 | 4–6 |

| Corrosion Resistance | High | Low | Moderate |

| Thermal Decomposition | Rapid cracking above 100°C | Similar to BMS | Stable up to 400°C |

This compound vs. Magnesium Chloride

- Hygroscopicity : MgCl₂ is highly hygroscopic, whereas MgSO₄ hydrates are less moisture-sensitive .

- Health Effects: MgCl₂ is preferred for transdermal magnesium supplementation due to better absorption, while MgSO₄ is used intravenously for rapid electrolyte correction .

- Chemical Structure : MgSO₄ forms [Mg(H₂O)₆]²⁺[SO₄·H₂O], reducing cellular interaction compared to MgCl₂, which may explain its higher toxicity risk at elevated doses .

Hydrated Forms of this compound

| Form | Water Content | Solubility (g/L) | Applications |

|---|---|---|---|

| Monohydrate | 1 H₂O | 260 | Industrial binders |

| Hexahydrate | 6 H₂O | 710 | Agriculture, rapid nutrient delivery |

| Heptahydrate | 7 H₂O | 502 | Medical IV formulations |

Research Findings and Contradictions

- Clinical Efficacy : MgSO₄ reduces preterm birth complications but requires strict dosing protocols . Delayed administration until childbirth may diminish benefits .

- Construction Materials : MgSO₄-based boards resist chloride corrosion but share poor high-temperature stability with MgO boards .

- Cement Durability : MgSO₄ accelerates degradation of Portland cement, highlighting the need for sulfate-resistant formulations .

属性

IUPAC Name |

magnesium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNNHWWHGAXBCP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgSO4, MgO4S | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | magnesium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-99-8 (heptahydrate) | |

| Record name | Magnesium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007487889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6042105 | |

| Record name | Magnesium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid with a bitter, saline taste; [ICSC], HYGROSCOPIC ODOURLESS WHITE CRYSTALS OR POWDER. | |

| Record name | Sulfuric acid magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN 2 PARTS H2O AT 20 °C /TRIHYDRATE/, In ether, 1.16 g/100 ml at 18 °C; insoluble in acetone; soluble in alcohol and glycerin, Soluble in glycerol, In water, 360 g/l @ 20 °C, Solubility in water, 20 g/100 ml at 0 °C, 73.8 g/100 ml at 100 °C., Solubility in water, g/100ml at 20 °C: 30 (good) | |

| Record name | Magnesium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.66 g/cu cm, Efflorescent crystals or powder; bitter, saline, cooling taste; density: 1.67; pH 6-7; soluble in water (g/100 ml): 71 @ 20 °C, 91 @ 40 °C; slightly soluble in alcohol; its aqueous soln is neutral; it loses 4 H2O @ 70-80 °C, 5 H2O @ 100 °C, 6 H2O @ 120 °C; loses last molecule of H2O @ about 250 °C; rapidly reabsorbing water when exposed to moist air; on exposure to dry air at ordinary temperatures it losses approx one H2O /Heptahydrate/, 2.66 g/cm³ | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystalline solid, Orthorhombic crystals, Opaque powder | |

CAS No. |

7487-88-9, 18939-43-0, 68081-97-0 | |

| Record name | Magnesium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007487889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018939430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C10-16-alkyl esters, magnesium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | magnesium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML30MJ2U7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes @ 1124 °C | |

| Record name | Magnesium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。